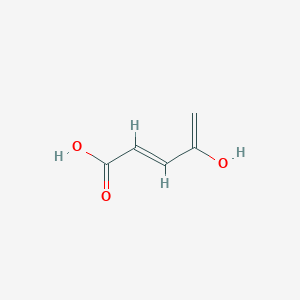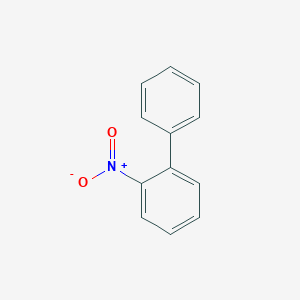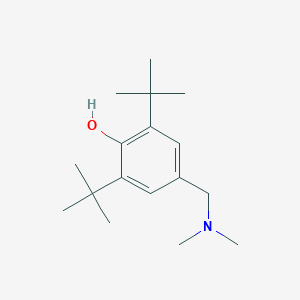
2,2,4-三甲基-1,2-二氢喹啉
描述
2,2,4-Trimethyl-1,2-dihydroquinoline is a chemical compound that belongs to the class of dihydroquinolines. It is widely used in various industrial applications due to its antioxidant properties. This compound is particularly significant in the rubber industry, where it is used to prevent the oxidative degradation of rubber products .
科学研究应用
2,2,4-Trimethyl-1,2-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Industry: It is a crucial antioxidant in rubber technologies and is also employed in preserving animal nutriments and vegetable oils
作用机制
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline primarily targets oxidative stress in cells . It acts as an antioxidant, reducing the level of oxidative stress in cells, which can lead to various cellular damages .
Mode of Action
2,2,4-Trimethyl-1,2-dihydroquinoline interacts with its targets by reducing oxidative stress through its antioxidant activity . This results in a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, as well as a decrease in the concentration of immunoglobulin G .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By reducing oxidative stress, it impacts the pathways that lead to the production of pro-inflammatory cytokines and NF-κB mRNA . This results in a decrease in inflammation and a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .
Result of Action
The molecular and cellular effects of 2,2,4-Trimethyl-1,2-dihydroquinoline’s action include a reduction in oxidative stress, a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, and a decrease in the concentration of immunoglobulin G . These changes result in a reduction in inflammation and apoptosis, leading to improved cellular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1,2-dihydroquinoline. For example, it may be sensitive to prolonged exposure to air and light . Additionally, it is known to be combustible and can emit toxic fumes of nitrogen oxides when heated to decomposition . Therefore, careful handling and storage of this compound are necessary to maintain its stability and efficacy.
生化分析
Biochemical Properties
2,2,4-Trimethyl-1,2-dihydroquinoline plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines and NF-κB mRNA, which are critical in the inflammatory response . Additionally, 2,2,4-Trimethyl-1,2-dihydroquinoline interacts with antioxidant enzymes, promoting the normalization of antioxidant system function in cells .
Cellular Effects
The effects of 2,2,4-Trimethyl-1,2-dihydroquinoline on cellular processes are profound. It has been demonstrated to reduce oxidative stress in liver cells by decreasing the accumulation of oxidative markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane . This compound also influences cell signaling pathways, including the inhibition of caspase-3, caspase-8, and caspase-9 activities, which are involved in apoptosis . Furthermore, 2,2,4-Trimethyl-1,2-dihydroquinoline has been shown to modulate gene expression related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 2,2,4-Trimethyl-1,2-dihydroquinoline exerts its effects through several mechanisms. It binds to and inhibits the activity of pro-inflammatory cytokines and NF-κB, reducing the inflammatory response . Additionally, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress . The compound also modulates gene expression by influencing the transcription of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,4-Trimethyl-1,2-dihydroquinoline have been observed to change over time. Studies have shown that its antioxidant activity remains stable over extended periods, with significant retention of its properties even after several days of exposure to oxidative conditions . The compound may undergo degradation under certain conditions, which can affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of 2,2,4-Trimethyl-1,2-dihydroquinoline vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce oxidative stress and inflammation without adverse effects . At higher doses, there may be toxic effects, including potential liver damage and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,2,4-Trimethyl-1,2-dihydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions highlight its potential in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2,2,4-Trimethyl-1,2-dihydroquinoline within cells and tissues are facilitated by specific transporters and binding proteins. It is known to accumulate in tissues with high oxidative stress, such as the liver and brain . The compound’s localization is influenced by its interaction with cellular transport mechanisms, which ensure its effective distribution to target sites .
Subcellular Localization
2,2,4-Trimethyl-1,2-dihydroquinoline is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its function as an antioxidant, as it allows the compound to effectively neutralize reactive oxygen species at their source .
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone, diacetone alcohol, or mesityl oxide in the presence of an acid catalyst such as hydrochloric acid or iodine . The reaction typically occurs at elevated temperatures. Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 as a catalyst .
Industrial Production Methods
In industrial settings, the preparation of high-purity 2,2,4-trimethyl-1,2-dihydroquinoline involves subjecting phenylamine and propanone to a condensation reaction in the presence of an acid catalyst. The reaction mixture is then neutralized and washed in hydrocarbon inert solvents under high temperature and low pressure conditions, followed by a polymerization reaction .
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: It can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated organics, peroxides, and phenols are commonly used.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted quinolines .
相似化合物的比较
Similar Compounds
6PPD (N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine): Another antioxidant used in rubber.
BHT (Butylated Hydroxytoluene): A common antioxidant used in food and cosmetics.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline used as an antioxidant
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline is unique due to its relatively low price and ease of application. It is highly effective as an industrial antioxidant in rubber technologies and has diverse applications in preserving animal nutriments and vegetable oils .
属性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-67-2, 26780-96-1 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0025070 | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
491 to 500 °F at 743 mmHg (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992), 101 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIGHT TAN POWDER | |
CAS No. |
147-47-7, 26780-96-1 | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone anil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 to 81 °F (NTP, 1992), 120 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,4-Trimethyl-1,2-dihydroquinoline (Ethoxyquin) function as an antioxidant?
A1: Ethoxyquin exhibits antioxidant activity through multiple mechanisms. It can scavenge both alkyl and alkylperoxy radicals, effectively interrupting the chain reactions of lipid peroxidation. [, ] It reacts with alkylperoxyls to form a dimer, 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, which further contributes to its antioxidant activity. [] Additionally, it can be oxidized to form a nitroxide, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-N-oxyl, which acts as an efficient antioxidant. []
Q2: In what applications is the antioxidant activity of 2,2,4-Trimethyl-1,2-dihydroquinoline utilized?
A2: 2,2,4-Trimethyl-1,2-dihydroquinoline (Ethoxyquin) is widely employed as an antioxidant in various applications:
- Animal Feed: It helps preserve the quality and nutritional value of animal feed by preventing lipid peroxidation. []
- Elastomers and Rubbers: It protects these materials from degradation caused by heat, oxygen, and metal ions, extending their lifespan. [, , , ]
- Polymers: It stabilizes polymers against oxidative degradation during processing and use, maintaining their desired properties. [, ]
Q3: Can natural products like henna serve as alternatives to 2,2,4-Trimethyl-1,2-dihydroquinoline in rubber applications?
A4: Research suggests that henna can potentially function as a natural antioxidant alternative to 2,2,4-Trimethyl-1,2-dihydroquinoline in sulfur-vulcanized natural rubber. Henna demonstrates comparable short- and long-term performance, enhancing the aging resistance of the rubber while minimizing the reliance on synthetic antioxidants. []
Q4: What is the molecular formula and weight of 2,2,4-Trimethyl-1,2-dihydroquinoline?
A4: The molecular formula of 2,2,4-Trimethyl-1,2-dihydroquinoline is C12H15N, and its molecular weight is 173.26 g/mol.
Q5: What are some of the key derivatives of 2,2,4-Trimethyl-1,2-dihydroquinoline and their properties?
A5: Several derivatives of 2,2,4-Trimethyl-1,2-dihydroquinoline have been synthesized and studied, including:
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: This derivative exhibits anti-inflammatory properties and mitigates oxidative stress in acetaminophen-induced liver injury in rats. []
- 6,6'-Methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline) (MTDQ): This lipid-soluble derivative demonstrates protective effects against carbon tetrachloride-induced acute liver injuries in mice. []
- 6,6-Methylene-bis(2,2-dimethyl-4-methansulphonic acid sodium-1,2-dihydroquinoline) (MDS): This water-soluble derivative displays potential in preventing acute galactosamine-induced liver injuries in mice. []
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ): This derivative shows a hepatoprotective effect by reducing oxidative stress and activating antioxidant enzymes in carbon tetrachloride-induced liver injury in rats. []
Q6: What are the main oxidation products of Ethoxyquin?
A7: The oxidation of Ethoxyquin can lead to various products depending on the oxidizing agent used. Some of the key products include: 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydro-1-quinolinyl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (dimer), 2,2,4-trimethyl-6-quinolone, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-N-oxide, and 6-ethoxy-2,2,4-trimethyl-8-quinolone. []
Q7: How does the structure of 2,2,4-Trimethyl-1,2-dihydroquinoline influence its antioxidant activity?
A8: The presence of the ethyl group at the 6-position plays a crucial role in the antioxidant activity of Ethoxyquin. Replacing the ethyl group with heavier chalcogen analogues (S, Se, Te) reduces the antioxidant efficiency. []
Q8: How does the concentration of 2,2,4-Trimethyl-1,2-dihydroquinoline affect the vulcanization process of natural rubber?
A9: The concentration of 2,2,4-Trimethyl-1,2-dihydroquinoline significantly influences the vulcanization of natural rubber. Higher concentrations generally lead to shorter scorch times due to the amine group's ability to promote the formation of active sulfurating agents, enhancing the cure rate. []
Q9: How does the type of antioxidant used alongside 2,2,4-Trimethyl-1,2-dihydroquinoline affect the properties of natural rubber vulcanizates?
A10: The type of antioxidant used alongside 2,2,4-Trimethyl-1,2-dihydroquinoline significantly influences the properties of natural rubber vulcanizates. Phenolic antioxidants tend to retard vulcanization, leading to higher cure indices and activation energies, while amine-based antioxidants exhibit the opposite effect due to their catalytic action. []
Q10: What are the potential toxicological effects of 2,2,4-Trimethyl-1,2-dihydroquinoline?
A10: While 2,2,4-Trimethyl-1,2-dihydroquinoline is generally considered safe for its intended uses, studies have shown some potential toxicological concerns:
- Teratogenicity: Studies in rats have shown that 2,2,4-Trimethyl-1,2-dihydroquinoline can be teratogenic, causing developmental abnormalities in offspring when administered orally during pregnancy. [, ]
Q11: What analytical techniques are commonly employed to characterize and quantify 2,2,4-Trimethyl-1,2-dihydroquinoline?
A11: Several analytical methods are used to characterize and quantify 2,2,4-Trimethyl-1,2-dihydroquinoline, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of 2,2,4-Trimethyl-1,2-dihydroquinoline and its metabolites in various matrices. [, ]
- Fourier-transform infrared spectroscopy (FT-IR): This technique is valuable for identifying functional groups and characterizing additives in rubber and polymer formulations containing 2,2,4-Trimethyl-1,2-dihydroquinoline. [, ]
- Thermogravimetric analysis (TGA): This method, often coupled with FT-IR, is used to study the thermal stability and degradation behavior of materials containing 2,2,4-Trimethyl-1,2-dihydroquinoline. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















